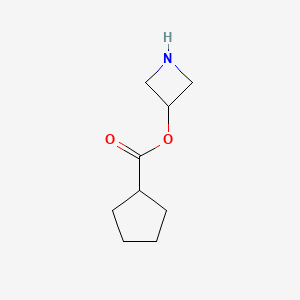

3-Azetidinyl cyclopentanecarboxylate

Overview

Description

3-Azetidinyl cyclopentanecarboxylate is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 mol/g . It is categorized as an intermediate .

Synthesis Analysis

Azetidines, including 3-Azetidinyl cyclopentanecarboxylate, can be synthesized through various methods. One of the most important developments in recent years includes the invention of new [2+2] cycloaddition reactions for azetidine synthesis . Another method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines . This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups .Molecular Structure Analysis

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

Azetidines have unique reactivity that can be triggered under appropriate reaction conditions . For instance, the efficiency of the photorelease reactions of azetidinyl-substituted compounds was found to be 2- to 5-fold higher than the corresponding diethylamino coumarins .Scientific Research Applications

Organic Synthesis

3-Azetidinyl cyclopentanecarboxylate plays a significant role in organic synthesis due to the strain-driven character of the azetidine ring. This strain allows for unique reactivity patterns, particularly in bond functionalization through N–C bond cleavage . The compound can be used in the synthesis of complex molecules by facilitating ring contraction, cycloaddition reactions, and C–H activation .

Medicinal Chemistry

In medicinal chemistry, the azetidine ring is a privileged motif due to its presence in bioactive molecules and natural products. 3-Azetidinyl cyclopentanecarboxylate can serve as a key intermediate in the synthesis of drugs like antihypertensive agents, kinase inhibitors, and oral anticoagulants, leveraging the stability and reactivity of the azetidine scaffold .

Drug Discovery

The unique structure of azetidines, including 3-Azetidinyl cyclopentanecarboxylate, makes them valuable in drug discovery. They can act as chiral templates or scaffolds for generating novel compounds with potential therapeutic effects. Their incorporation into drug candidates can improve pharmacokinetic properties and enhance binding affinity to biological targets .

Polymerization

Azetidines are known to be useful in polymerization processes. The reactive azetidine ring in 3-Azetidinyl cyclopentanecarboxylate can initiate polymerization reactions, leading to the creation of novel polymers with unique properties suitable for industrial applications .

Chiral Template Synthesis

The four-membered ring of azetidines provides an excellent platform for the synthesis of chiral molecules. 3-Azetidinyl cyclopentanecarboxylate can be used as a chiral template to synthesize enantiomerically pure compounds, which are crucial in the development of asymmetric catalysts and chiral drugs .

Bioconjugation

3-Azetidinyl cyclopentanecarboxylate’s reactive nature makes it suitable for bioconjugation techniques. It can be used to attach biomolecules to various substrates or to each other, which is essential in the development of targeted drug delivery systems and diagnostic tools .

Material Science

In material science, 3-Azetidinyl cyclopentanecarboxylate can contribute to the development of advanced materials. Its incorporation into material frameworks can enhance mechanical strength, thermal stability, and chemical resistance, leading to the creation of high-performance materials .

Analytical Chemistry

Lastly, 3-Azetidinyl cyclopentanecarboxylate can be utilized in analytical chemistry as a standard or reagent. Its well-defined reactivity and stability under various conditions make it an ideal compound for calibration and testing in chromatographic and spectroscopic analyses .

Mechanism of Action

Safety and Hazards

Future Directions

Azetidines have attracted major attention in organic synthesis due to their unique properties . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . The use of azetidines as motifs in drug discovery, polymerization, and chiral templates are some of the areas of interest .

properties

IUPAC Name |

azetidin-3-yl cyclopentanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(7-3-1-2-4-7)12-8-5-10-6-8/h7-8,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAXGKRNRSXBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292013 | |

| Record name | 3-Azetidinyl cyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azetidinyl cyclopentanecarboxylate | |

CAS RN |

1220021-42-0 | |

| Record name | 3-Azetidinyl cyclopentanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azetidinyl cyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B1525096.png)

![1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine](/img/structure/B1525105.png)

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1525112.png)